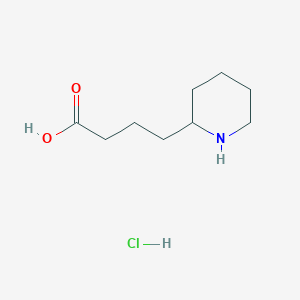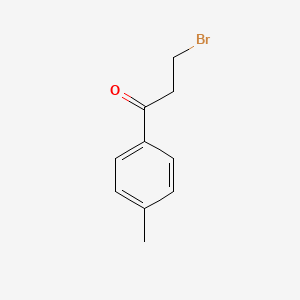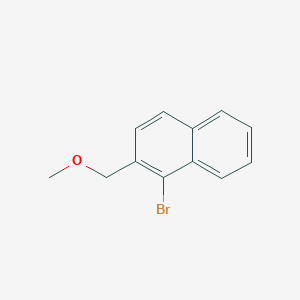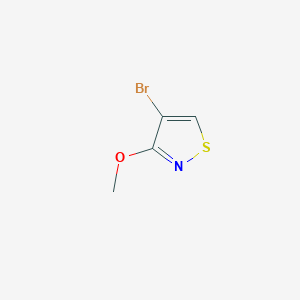
4-(Piperidin-2-yl)butansäure Hydrochlorid
Übersicht
Beschreibung
4-(Piperidin-2-yl)butanoic acid hydrochloride, also known as PBAH, is a compound derived from piperidine and butanoic acid. It is a white, crystalline solid with a molecular weight of 195.64 g/mol and a melting point of 188-190°C. PBAH is an important intermediate in the synthesis of many pharmaceuticals and agrochemicals. It is also used in the synthesis of several other organic compounds.
Wissenschaftliche Forschungsanwendungen
Synthese von NAD-Biosynthese-Inhibitoren
4-(Piperidin-2-yl)butansäure Hydrochlorid: wird bei der Synthese von Verbindungen wie FK866 verwendet, die Inhibitoren der NAD-Biosynthese sind . NAD (Nicotinamid-adenin-dinukleotid) ist ein wichtiges Coenzym, das in allen lebenden Zellen vorkommt, und seine Hemmung wird aufgrund seiner Rolle im Stoffwechsel und im Zellüberleben für potenzielle therapeutische Anwendungen, einschließlich der Krebsbehandlung, erforscht.
Matriptase-Inhibitoren
Diese Verbindung dient als Reaktant bei der Modifikation von 3-Amidinophenylalanin-abgeleiteten Matriptase-Inhibitoren . Matriptase ist eine Art von Serinprotease, die an der Entstehung und Metastasierung von Krebs beteiligt ist. Inhibitoren von Matriptase werden auf ihr Potenzial untersucht, das Tumorwachstum und die Ausbreitung zu stoppen.
Weinreb-Amid-Reaktionen
In der organischen Chemie wird This compound in Reaktionen mit Weinreb-Amiden und 2-magnesiierten Oxazolen verwendet . Diese Reaktionen sind wichtig für die Herstellung komplexer organischer Moleküle, die verschiedene Anwendungen in der pharmazeutischen Chemie und Medikamentenentwicklung haben können.
NAmPRTase-Inhibitoren
Die Verbindung ist ein wichtiger Reaktant bei der Synthese von NAmPRTase-Inhibitoren . Nicotinamid-Phosphoribosyltransferase (NAmPRTase) spielt eine Rolle im NAD-Rettungsweg, der für den Energiestoffwechsel unerlässlich ist. Inhibitoren dieses Enzyms werden auf ihren potenziellen Einsatz bei der Behandlung von Krankheiten wie Krebs und Stoffwechselstörungen untersucht.
Pharmakologische Forschung
In der Pharmakologie ist This compound an der Entwicklung verschiedener pharmakologischer Wirkstoffe beteiligt . Sein Piperidin-Rest ist ein häufiges Strukturelement in vielen Pharmazeutika, und seine Derivate sind in mehreren Klassen von Medikamenten vorhanden, darunter solche mit analgetischen, Antikonvulsiva- und Antiarrhythmie-Eigenschaften.
Biochemische Studien
Die Verbindung wird in biochemischen Studien verwendet, um die Funktion von Enzymen und anderen Proteinen zu untersuchen . Durch die Modifizierung spezifischer Aminosäuren oder die Hemmung bestimmter enzymatischer Aktivitäten können Forscher die biologischen Prozesse, an denen diese Proteine beteiligt sind, besser verstehen.
Chemische Synthese
Im Bereich der chemischen Synthese ist This compound ein wertvoller Baustein für die Konstruktion komplexer organischer Moleküle . Seine Reaktivität und funktionellen Gruppen machen ihn zu einem vielseitigen Reagenz zur Bildung von Bindungen und zur Einführung von Piperidinringen in neue Verbindungen.
Umweltchemie
Während direkte Anwendungen in Umweltstudien nicht explizit erwähnt werden, müssen bei der Synthese und Verwendung solcher Verbindungen stets die Umweltauswirkungen und die Sicherheit berücksichtigt werden . Die Erforschung des Abbaus, der Bioakkumulation und der Toxizität von chemischen Verbindungen ist entscheidend, um sicherzustellen, dass sie die Umwelt nicht schädigen.
Safety and Hazards
Wirkmechanismus
Target of Action
It is known to participate in the synthesis of fk866 , an inhibitor of NAD biosynthesis .
Mode of Action
It is known to be a reactant in the synthesis of FK866 , suggesting it may interact with its targets to inhibit NAD biosynthesis .
Biochemical Pathways
The compound is involved in the NAD biosynthesis pathway through its role in the synthesis of FK866 . NAD is a crucial coenzyme in redox reactions, and its inhibition can have significant downstream effects on cellular metabolism and energy production.
Result of Action
As a reactant in the synthesis of fk866 , an inhibitor of NAD biosynthesis , it can be inferred that its action may result in decreased NAD levels, affecting cellular metabolism and energy production.
Biochemische Analyse
Biochemical Properties
4-(Piperidin-2-yl)butanoic acid hydrochloride plays a significant role in biochemical reactions, particularly in the synthesis of inhibitors for NAD biosynthesis . It interacts with enzymes such as NAmPRTase, which is involved in the NAD salvage pathway . The compound’s interaction with NAmPRTase inhibits the enzyme’s activity, leading to a decrease in NAD levels. This inhibition is crucial for studying the effects of reduced NAD levels on cellular metabolism and function.
Cellular Effects
The effects of 4-(Piperidin-2-yl)butanoic acid hydrochloride on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For instance, the compound’s inhibition of NAD biosynthesis affects the energy metabolism of cells, leading to altered cellular functions. Additionally, changes in gene expression due to reduced NAD levels can impact cell proliferation, differentiation, and apoptosis.
Molecular Mechanism
At the molecular level, 4-(Piperidin-2-yl)butanoic acid hydrochloride exerts its effects through binding interactions with biomolecules and enzyme inhibition . The compound binds to the active site of NAmPRTase, preventing the enzyme from catalyzing the conversion of nicotinamide to NAD . This inhibition leads to a decrease in NAD levels, which in turn affects various cellular processes. The compound may also influence gene expression by modulating transcription factors that are sensitive to NAD levels.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-(Piperidin-2-yl)butanoic acid hydrochloride change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function . Studies have shown that the compound remains stable under standard laboratory conditions, but its degradation products can have different biochemical properties. Long-term exposure to the compound can lead to sustained inhibition of NAD biosynthesis, resulting in prolonged effects on cellular metabolism and function.
Dosage Effects in Animal Models
The effects of 4-(Piperidin-2-yl)butanoic acid hydrochloride vary with different dosages in animal models. At low doses, the compound effectively inhibits NAD biosynthesis without causing significant toxicity . At higher doses, the compound can induce toxic effects, including cellular damage and apoptosis . These dosage-dependent effects are crucial for determining the therapeutic window and safety profile of the compound in preclinical studies.
Metabolic Pathways
4-(Piperidin-2-yl)butanoic acid hydrochloride is involved in metabolic pathways related to NAD biosynthesis . It interacts with enzymes such as NAmPRTase, which catalyzes the conversion of nicotinamide to NAD . By inhibiting this enzyme, the compound disrupts the NAD salvage pathway, leading to decreased NAD levels. This disruption can affect metabolic flux and metabolite levels, influencing overall cellular metabolism.
Transport and Distribution
The transport and distribution of 4-(Piperidin-2-yl)butanoic acid hydrochloride within cells and tissues are mediated by specific transporters and binding proteins . The compound is taken up by cells through active transport mechanisms and distributed to various cellular compartments. Its localization and accumulation within cells can influence its biochemical properties and effects on cellular function.
Subcellular Localization
The subcellular localization of 4-(Piperidin-2-yl)butanoic acid hydrochloride is critical for its activity and function . The compound is directed to specific compartments or organelles through targeting signals and post-translational modifications. Its localization within the nucleus, mitochondria, or other organelles can affect its interactions with biomolecules and its overall impact on cellular processes.
Eigenschaften
IUPAC Name |
4-piperidin-2-ylbutanoic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO2.ClH/c11-9(12)6-3-5-8-4-1-2-7-10-8;/h8,10H,1-7H2,(H,11,12);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZEDJYFOMIEMLS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCNC(C1)CCCC(=O)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70497266 | |
| Record name | 4-(Piperidin-2-yl)butanoic acid--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70497266 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
63987-69-9 | |
| Record name | 4-(Piperidin-2-yl)butanoic acid--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70497266 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![N-[4-(2-aminoethyl)phenyl]acetamide](/img/structure/B1281282.png)
![5-Chloro-1H-pyrrolo[3,2-b]pyridine](/img/structure/B1281287.png)




![2-(1H-Benzo[d]imidazol-2-yl)malonaldehyde](/img/structure/B1281305.png)


![1'-Benzyl-3,5,6,7-tetrahydrospiro[imidazo[4,5-c]pyridine-4,4'-piperidine]](/img/structure/B1281312.png)